トランスイルシプロミン硫酸塩

概要

説明

Tranylcypromine sulfate is a non-hydrazine monoamine oxidase inhibitor . It is used to treat certain types of depression and belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . It works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .

Molecular Structure Analysis

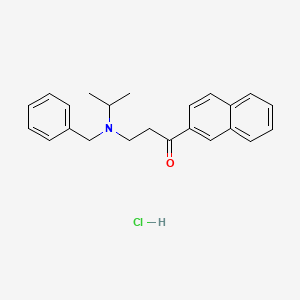

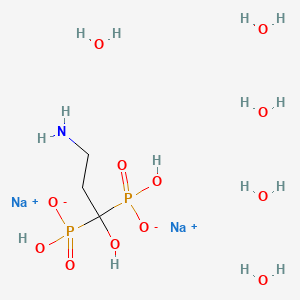

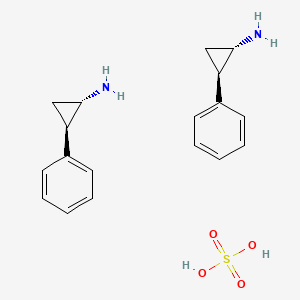

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring . The chemical formula of Tranylcypromine sulfate is C18H24N2O4S .Chemical Reactions Analysis

Tranylcypromine sulfate acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .Physical And Chemical Properties Analysis

Tranylcypromine sulfate has a molecular weight of 364.46 . Its predicted properties include a water solubility of 1.49 mg/mL, a logP of 1.5, and a pKa (Strongest Basic) of 9.62 .科学的研究の応用

主要な抑うつ障害(MDD)の治療

トランスイルシプロミン硫酸塩は、他の抗うつ薬に十分に反応しなかった成人患者の主要な抑うつ障害(MDD)の治療に適応されています . これはモノアミン酸化酵素阻害剤であり、難治性のうつ症状、特にECT抵抗性または非定型的な特徴を持つ患者では考慮すべきです .

薬理学および有効性

トランスイルシプロミンは、さまざまな神経伝達物質の代謝に関与する酵素であるモノアミン酸化酵素A(MAO-A)およびモノアミン酸化酵素B(MAO-B)の不可逆的阻害によって作用します . 高用量では、トランスイルシプロミンはノルエピネフリン再取り込み阻害剤および弱度のドーパミン放出剤としても作用します . 主に二重盲検ランダム化試験の最近のメタ分析では、トランスイルシプロミンはプラセボよりも有効であり、他の向精神薬と同等の有効性があることが示されました .

治療抵抗性うつ病

トランスイルシプロミンは、研究設計の初期段階で含まれていた場合、理論的には優れた反応率を示した可能性があります . 難治性の集団に必要とされるトランスイルシプロミンの用量は、STAR*Dで使用された用量(平均36.9 mg /日)よりも大幅に高い可能性があります .

経皮的送達

トランスイルシプロミンの経皮的送達により、経口投与に伴う肝臓および消化器系の副作用を最小限に抑え、全身的な副作用を防ぐことで患者のコンプライアンスが向上します . 本研究では、2日間のサスペンションベースの経皮的送達方法が開発され、皮膚切開した豚の耳の皮膚全体へのトランスイルシプロミンの送達が評価されました .

品質試験とアッセイ

トランスイルシプロミン硫酸塩は、USP基準基準として使用され、USPコンペンディアに記載されている特定の品質試験およびアッセイで使用することを目的としています .

作用機序

Target of Action

Tranylcypromine sulfate primarily targets Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine sulfate acts as a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . It irreversibly and nonselectively inhibits MAO . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing .

Biochemical Pathways

By inhibiting MAO, tranylcypromine sulfate increases endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, serotonin, and dopamine . This inhibition affects the catabolism of these neurotransmitters, leading to their increased levels .

Pharmacokinetics

Tranylcypromine sulfate is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1.5 hours . It has a half-life of 2.5 hours . The inhibition of mao may persist for up to 10 days following discontinuation . Tranylcypromine sulfate is primarily excreted in urine .

Result of Action

The increased levels of neurotransmitters resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine sulfate can be influenced by environmental factors such as diet. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis due to the extensive release of norepinephrine . Therefore, patients taking tranylcypromine sulfate are advised to avoid ingestion of foods and beverages with high tyramine content .

Safety and Hazards

将来の方向性

Tranylcypromine sulfate is used to treat major depressive disorder in adults when other medicines have not been effective . It is recommended to take this medicine exactly as directed by a doctor . There are many other drugs, foods, and beverages that can cause serious medical problems if taken together with tranylcypromine . Therefore, future directions include careful monitoring of the patient’s condition and adherence to the prescribed dosage .

生化学分析

Biochemical Properties

Tranylcypromine sulfate plays a crucial role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, tranylcypromine sulfate increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity . The compound interacts with both isoforms of MAO, MAO-A and MAO-B, which are found in various tissues throughout the body .

Cellular Effects

Tranylcypromine sulfate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MAO by tranylcypromine sulfate leads to increased levels of neurotransmitters, which can affect neuronal signaling and communication . This compound has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation, as well as genes related to synaptic plasticity and neuronal growth . Additionally, tranylcypromine sulfate can influence cellular metabolism by altering the levels of key metabolic intermediates and enzymes .

Molecular Mechanism

The molecular mechanism of tranylcypromine sulfate involves the irreversible and nonselective inhibition of monoamine oxidase (MAO). This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the synaptic cleft . Tranylcypromine sulfate binds to the active site of MAO, forming a covalent bond that inactivates the enzyme . This binding interaction is crucial for the compound’s antidepressant effects, as it enhances the availability of neurotransmitters that regulate mood and emotional responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranylcypromine sulfate can change over time. The compound is known for its rapid onset of activity, with effects typically observed within hours of administration . The stability and degradation of tranylcypromine sulfate can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on MAO for extended periods, but its efficacy may decrease over time due to metabolic degradation and the development of tolerance . Long-term exposure to tranylcypromine sulfate has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tranylcypromine sulfate vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve mood-related behaviors . At higher doses, tranylcypromine sulfate can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes . These findings highlight the importance of dosage optimization in the therapeutic use of tranylcypromine sulfate .

Metabolic Pathways

Tranylcypromine sulfate is involved in several metabolic pathways, including the inhibition of monoamine oxidase (MAO) and the modulation of neurotransmitter levels . The compound interacts with enzymes such as MAO-A and MAO-B, which are responsible for the breakdown of neurotransmitters . By inhibiting these enzymes, tranylcypromine sulfate increases the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . Additionally, the compound’s metabolism involves the formation of metabolites such as 4-hydroxytranylcypromine and N-acetyltranylcypromine, which have reduced MAO inhibitory activity compared to the parent compound .

Transport and Distribution

Tranylcypromine sulfate is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, tranylcypromine sulfate is distributed to different subcellular compartments, including the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . The compound’s distribution is influenced by factors such as tissue permeability, binding to transporters, and interactions with cellular proteins .

Subcellular Localization

The subcellular localization of tranylcypromine sulfate is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . This localization allows tranylcypromine sulfate to effectively inhibit MAO and increase neurotransmitter levels . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Tranylcypromine sulfate can be achieved through a multi-step process involving the conversion of various starting materials.", "Starting Materials": [ "Benzaldehyde", "2-Phenylethylamine", "Sodium cyanoborohydride", "Sulfuric acid" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 2-Phenylethylamine to form N-benzylidene-2-phenylethylamine", "Step 2: Reduction of N-benzylidene-2-phenylethylamine using sodium cyanoborohydride to form Tranylcypromine", "Step 3: Reaction of Tranylcypromine with sulfuric acid to form Tranylcypromine sulfate" ] } | |

CAS番号 |

13492-01-8 |

分子式 |

C18H24N2O4S |

分子量 |

364.5 g/mol |

IUPAC名 |

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1 |

InChIキー |

BKPRVQDIOGQWTG-DBEJOZALSA-N |

異性体SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

正規SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

その他のCAS番号 |

13492-01-8 |

ピクトグラム |

Acute Toxic |

同義語 |

Jatrosom Parnate Sulfate, Tranylcypromine trans 2 Phenylcyclopropylamine trans-2-Phenylcyclopropylamine Transamine Tranylcypromine Tranylcypromine Sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)